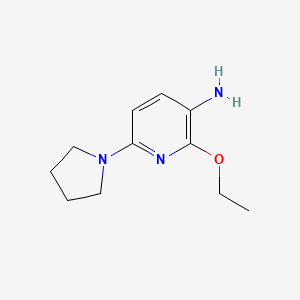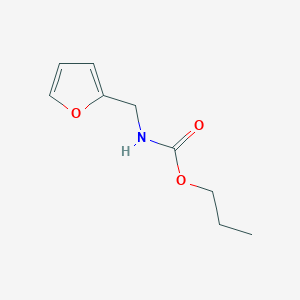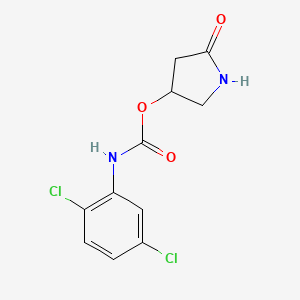![molecular formula C19H17NO8 B12879186 7-Butyl-3,9-dihydroxy-8-methoxy-4,5,10-trioxo-1,4,5,10-tetrahydrobenzo[g]quinoline-2-carboxylic acid CAS No. 10088-99-0](/img/structure/B12879186.png)
7-Butyl-3,9-dihydroxy-8-methoxy-4,5,10-trioxo-1,4,5,10-tetrahydrobenzo[g]quinoline-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Butyl-3,4,9-trihydroxy-8-methoxy-5,10-dioxo-5,10-dihydrobenzo[g]quinoline-2-carboxylic acid is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes multiple hydroxyl groups, a methoxy group, and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Butyl-3,4,9-trihydroxy-8-methoxy-5,10-dioxo-5,10-dihydrobenzo[g]quinoline-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the quinoline ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product from by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
7-Butyl-3,4,9-trihydroxy-8-methoxy-5,10-dioxo-5,10-dihydrobenzo[g]quinoline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield quinoline ketones, while reduction of the quinoline ring may produce dihydroquinoline derivatives with varying degrees of saturation.
Wissenschaftliche Forschungsanwendungen
7-Butyl-3,4,9-trihydroxy-8-methoxy-5,10-dioxo-5,10-dihydrobenzo[g]quinoline-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 7-Butyl-3,4,9-trihydroxy-8-methoxy-5,10-dioxo-5,10-dihydrobenzo[g]quinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 7-Butyl-3,4,9-trihydroxy-8-methoxy-5,10-dioxo-5,10-dihydrobenzo[g]quinoline-2-carboxylic acid include other quinoline derivatives such as:
- 4-Hydroxy-2-quinolones
- 7,2’,4’-Trihydroxy-5-methoxy-3-arylcoumarin
Uniqueness
What sets 7-Butyl-3,4,9-trihydroxy-8-methoxy-5,10-dioxo-5,10-dihydrobenzo[g]quinoline-2-carboxylic acid apart is its specific combination of functional groups and its unique structural configuration
Eigenschaften
CAS-Nummer |
10088-99-0 |
|---|---|
Molekularformel |
C19H17NO8 |
Molekulargewicht |
387.3 g/mol |
IUPAC-Name |
7-butyl-3,9-dihydroxy-8-methoxy-4,5,10-trioxo-1H-benzo[g]quinoline-2-carboxylic acid |
InChI |
InChI=1S/C19H17NO8/c1-3-4-5-7-6-8-9(16(24)18(7)28-2)14(22)11-10(13(8)21)15(23)17(25)12(20-11)19(26)27/h6,24-25H,3-5H2,1-2H3,(H,20,23)(H,26,27) |
InChI-Schlüssel |
CUHZLAUIDJFSII-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC2=C(C(=C1OC)O)C(=O)C3=C(C2=O)C(=O)C(=C(N3)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


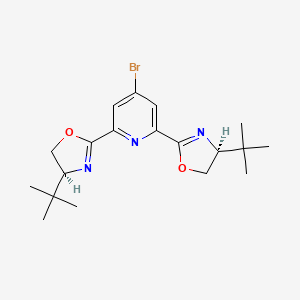
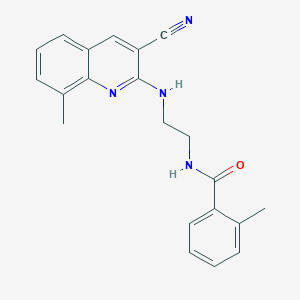
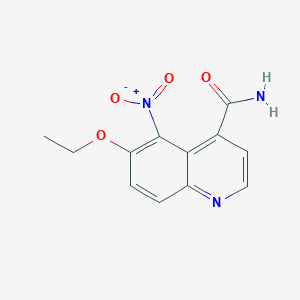
![3-(tert-Butyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12879123.png)

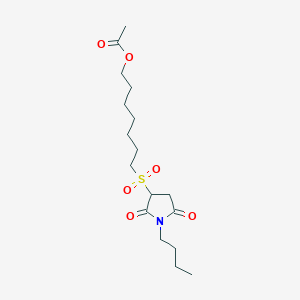
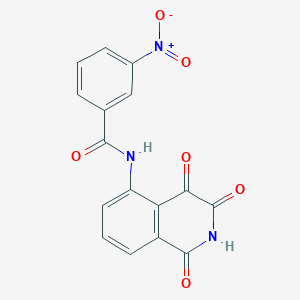

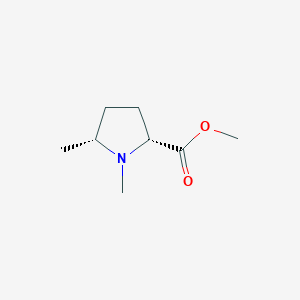
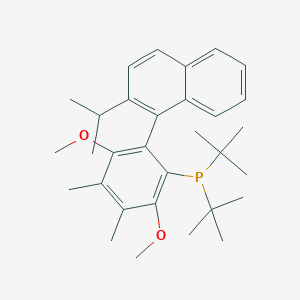
![2-(Aminomethyl)-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12879178.png)
